molecular formula C7H9BrN2O3 B11811455 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11811455
M. Wt: 249.06 g/mol
InChI Key: GIAPLCDZHVFKBM-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a hydroxyethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-bromo-1-(2-carboxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Pyrazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition.

  • Case Study : A derivative of pyrazole was assessed for its activity against the MCF-7 breast cancer cell line, demonstrating an IC50 value of 0.46 µM, indicating significant potency . This suggests that this compound could be further explored for similar anticancer activities.

2. Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of functional groups, such as the hydroxyethyl moiety, enhances their interaction with biological targets.

  • Research Findings : Pyrazole compounds have been linked to the inhibition of inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs .

Material Science Applications

1. Coordination Chemistry

The compound's ability to form coordination complexes with metal ions opens avenues for its use in material science. The synthesis of metal-organic frameworks (MOFs) utilizing pyrazole derivatives can lead to materials with enhanced properties.

Material Metal Ion Application
MOF derived from pyrazolesZincGas storage and catalysis
Pyrazole-based ligandsCopperElectronic devices

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The choice of method can significantly affect the yield and purity of the final product.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 3-position.

    1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom.

    4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the hydroxyethyl group.

Uniqueness: 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of all three substituents (bromine, hydroxyethyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1352513-72-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits structural features that suggest possible anti-inflammatory and anticancer properties, which are common among pyrazole derivatives.

Chemical Structure

The molecular formula of this compound is C7H9BrN2O3C_7H_9BrN_2O_3. Its structure includes a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a carboxylic acid functional group at the 5-position, which are critical for its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. Notably, pyrazole derivatives have shown effectiveness against breast cancer (MCF7), lung cancer (A549), and other cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF7TBDApoptosis induction
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Cell cycle arrest
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity

Anti-inflammatory Properties

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The presence of the hydroxyl group in the structure enhances its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the biological activities of similar compounds. For instance, a study involving a series of pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that structural modifications can lead to enhanced biological activity.

Case Study: Pyrazole Derivative Synthesis and Testing
A recent synthesis of this compound involved evaluating its cytotoxic effects on MCF7 and A549 cell lines. Preliminary results indicated promising activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

4-bromo-2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)10(9-4)2-3-11/h11H,2-3H2,1H3,(H,12,13)

InChI Key

GIAPLCDZHVFKBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)O)CCO

Origin of Product

United States

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